REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[NH:6][C:5](=[O:7])[C:4]([CH3:9])([CH3:8])[NH:3]1.[OH-].[Na+].[Cl:13]Cl.[K+].[Br-]>>[Cl:13][N:3]1[C:4]([CH3:9])([CH3:8])[C:5](=[O:7])[NH:6][C:2]1([CH3:10])[CH3:1] |f:1.2,4.5|
|
Name
|
|
Quantity
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0.1 mol
|
Type
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reactant
|
Smiles
|
CC1(NC(C(N1)=O)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
1
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The flask containing the mixture
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Type
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CUSTOM
|
Details
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was placed in an ice bath
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Type
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TEMPERATURE
|
Details
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maintained at or below 10° C.
|
Type
|
CUSTOM
|
Details
|
was bubbled in until the pH
|
Type
|
CUSTOM
|
Details
|
The product 1-chloro-2,2,5,5-tetramethylimidazolidin-4-one which precipitated as a white solid
|
Type
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FILTRATION
|
Details
|
was recovered by suction filtration
|
Type
|
CUSTOM
|
Details
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was purified by recrystallization from an ether/hexane mixture
|
Type
|
CUSTOM
|
Details
|
a melting point range of 157.0°-157.5° C
|
Type
|
CUSTOM
|
Details
|
Analysis of the product by proton NMR and IR spectroscopy yielded the
|
Type
|
CUSTOM
|
Details
|
following results
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Name
|
|
Type
|
|
Smiles
|
ClN1C(NC(C1(C)C)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |